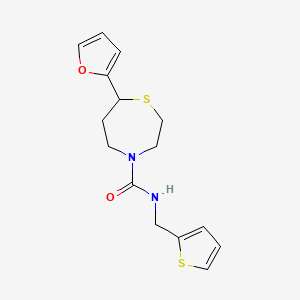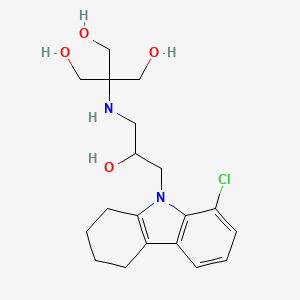
2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound with a unique structure that makes it significant in various scientific fields. This compound belongs to the carbazole family, known for their diverse pharmacological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate. The chlorination of carbazole can be achieved using reagents like thionyl chloride in the presence of a solvent such as chloroform. The resultant 8-chloro-1H-carbazole can then undergo reduction to form 8-chloro-3,4-dihydro-1H-carbazole.
In the next step, the intermediate undergoes an alkylation reaction with an appropriate epoxide to introduce the 2-hydroxypropyl group. The introduction of the amino group and further hydroxymethylation leads to the formation of the final compound. The process often requires specific catalysts and controlled reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory methods to handle larger volumes of reagents and intermediates. Typically, this involves using continuous flow reactors to ensure consistent reaction conditions and higher throughput. Optimization of reaction conditions, solvent recycling, and purification techniques are crucial to maintaining efficiency and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives, which are significant in various biological processes.
Reduction: The reduction of the 8-chloro-3,4-dihydro-1H-carbazole moiety can lead to the formation of more saturated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in the presence of acids.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Strong nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amino or thiol-substituted carbazole derivatives.
Applications De Recherche Scientifique
2-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research fields due to its unique properties:
Chemistry: As an intermediate for the synthesis of more complex organic molecules.
Biology: Investigating its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Potential use in developing drugs for neurological disorders because of its structural similarity to neurotransmitter analogs.
Industry: Use in the manufacturing of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors in biological systems. Its mechanism involves the modulation of signal transduction pathways, inhibition of enzyme activity, and binding to specific receptors. The molecular pathways often include the inhibition of kinases and modulation of gene expression, which are crucial in processes like cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
1H-Carbazol-9-yl derivatives: Known for their broad spectrum of biological activities.
3,6-Dibromo-9H-carbazole: Used in material science for organic electronics.
8-Nitro-1H-carbazole: Investigated for anti-cancer properties.
This compound's unique properties and versatile applications make it a valuable subject of research across various scientific disciplines.
Propriétés
IUPAC Name |
2-[[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4/c20-16-6-3-5-15-14-4-1-2-7-17(14)22(18(15)16)9-13(26)8-21-19(10-23,11-24)12-25/h3,5-6,13,21,23-26H,1-2,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTURZSSRWZGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNC(CO)(CO)CO)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
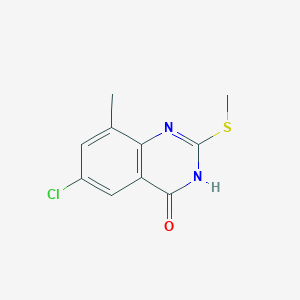
![N-[(2,4-difluorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2971835.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)
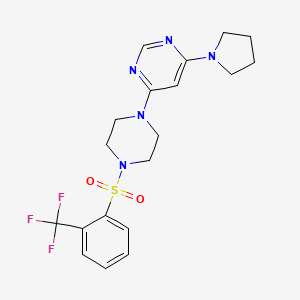
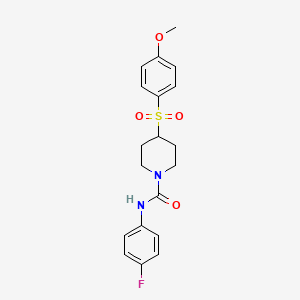
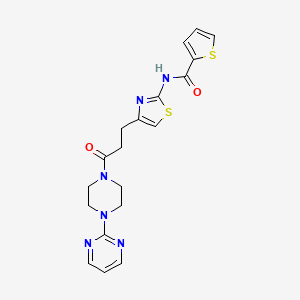
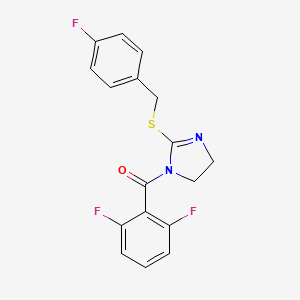
![7-Fluoro-2-methyl-3-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2971844.png)
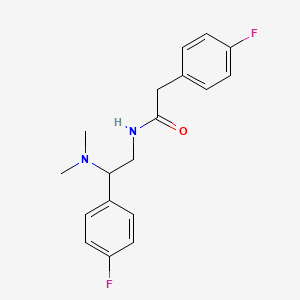
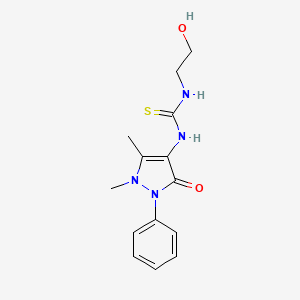
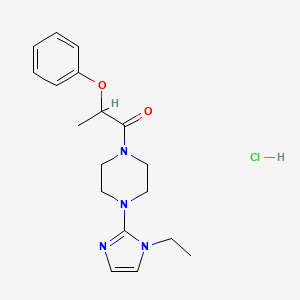
![[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride](/img/structure/B2971855.png)
